molecular formula C10H14N4O2 B2567505 1-(3-Methyl-5-nitropyridin-2-yl)piperazine CAS No. 878809-66-6

1-(3-Methyl-5-nitropyridin-2-yl)piperazine

Cat. No.: B2567505
CAS No.: 878809-66-6
M. Wt: 222.248
InChI Key: YFLHJNIWMUZYAG-UHFFFAOYSA-N
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Description

1-(3-Methyl-5-nitropyridin-2-yl)piperazine is a chemical compound belonging to the piperazine family. It is characterized by the presence of a piperazine ring substituted with a 3-methyl-5-nitropyridin-2-yl group. This compound has garnered attention due to its diverse applications in various fields, including medicinal chemistry, environmental research, and industrial processes.

Scientific Research Applications

1-(3-Methyl-5-nitropyridin-2-yl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds

Future Directions

The potential therapeutic properties of “1-(3-Methyl-5-nitropyridin-2-yl)piperazine” and similar compounds make them interesting subjects for future research. For instance, their anti-tubercular activity could be further explored .

Preparation Methods

The synthesis of 1-(3-Methyl-5-nitropyridin-2-yl)piperazine typically involves the reaction of 3-methyl-5-nitropyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

1-(3-Methyl-5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea, by binding to its active site and preventing its catalytic activity. This inhibition can lead to a decrease in the production of ammonia and carbamate, which are products of urea hydrolysis .

Comparison with Similar Compounds

1-(3-Methyl-5-nitropyridin-2-yl)piperazine can be compared with other similar compounds, such as:

    1-(3-Nitropyridin-2-yl)piperazine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    1-(5-Bromo-3-nitropyridin-2-yl)piperazine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-methyl-5-nitropyridin-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-8-6-9(14(15)16)7-12-10(8)13-4-2-11-3-5-13/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLHJNIWMUZYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCNCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(3-Methyl-5-nitro-pyridin-2-yl)-piperazine is prepared by heating a solution of 1 g of 2-chloro-3-methyl-5-nitro-pyridine (Maybridge Chemical Company Ltd.) and piperazine (5 g) in DMA at 110° C. for 16 h. Partition between EtOAc and water and wash the organic layer with water (2×). Dry the organic layer with Na2SO4 and concentrate to give crude product. Purify via flash chromatography eluting with MeOH:DCM:NH4OH (9:90:1) to give the title compound.
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